N-hydroxyfuran-2-carboxamide

Overview

Description

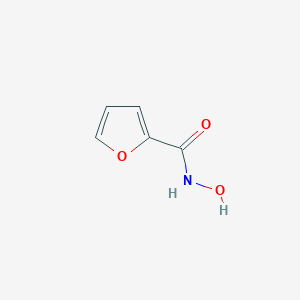

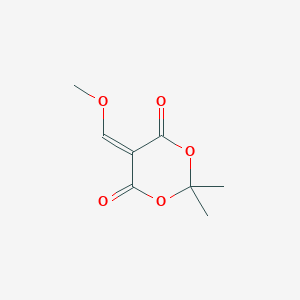

N-hydroxyfuran-2-carboxamide is a chemical compound with the molecular formula C5H5NO3 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

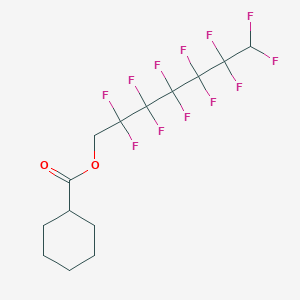

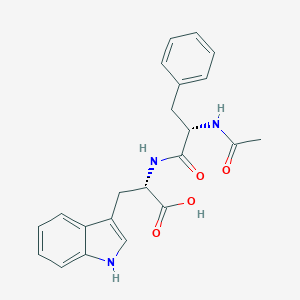

The molecular structure of N-hydroxyfuran-2-carboxamide consists of 5 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure visualization is not provided in the sources I found.Chemical Reactions Analysis

While specific chemical reactions involving N-hydroxyfuran-2-carboxamide are not detailed in the sources I found, it’s known that the compound can participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis

N-hydroxyfuran-2-carboxamide is a solid at room temperature . It has a molecular weight of 127.1 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications

Synthesis and Biological Activity

- N-hydroxyfuran-2-carboxamide derivatives have been synthesized and explored for their biological activities. For instance, N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides exhibit pronounced antiarrhythmic activity with low toxicity (Hoang et al., 2018).

Chemical Transformations

- Novel N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides were synthesized by condensing tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides. These compounds underwent various chemical transformations, leading to different derivatives (Karapetyan, 2012).

Inhibitors of HDAC11

- N-Hydroxy-2-arylisoindoline-4-carboxamides were found to be potent and selective inhibitors of HDAC11, showing potential for therapeutic applications in oncology and inflammation (Martin et al., 2018).

Corrosion Inhibition

- N-hydroxypyrazine-2-carboxamide, a derivative, has been used as a corrosion inhibitor for mild steel in acidic medium. This research highlights its potential as a green and effective corrosion inhibitor (Dewangan et al., 2022).

Antimicrobial Activity

- Some N-hydroxyfuran-2-carboxamide derivatives have shown promising antibacterial and antimycobacterial activity. This includes their effectiveness against various strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their potential in addressing antibiotic resistance (Goněc et al., 2015).

Photosynthetic Electron Transport Inhibition

- Certain derivatives have been studied for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This research is crucial for understanding the potential environmental impact of these compounds (Goněc et al., 2013).

Synthesis of Carboxamides

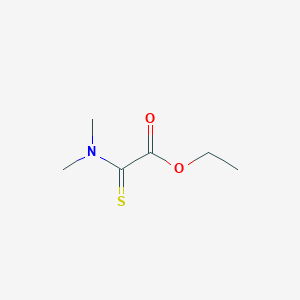

- N-hydroxypyridine-2(1H)-thione derivatives of carboxylic acids, similar to N-hydroxyfuran-2-carboxamide, have been used for the synthesis of carboxamides, highlighting the versatility of these compounds in synthetic chemistry (Barton & Ferreira, 1996).

HIV-1 Integrase Inhibitors

- Derivatives of N-hydroxyfuran-2-carboxamide, such as 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, have been evaluated for their inhibitory properties against HIV-1 integrase, showing potential as antiviral agents (Billamboz et al., 2013).

Safety And Hazards

N-hydroxyfuran-2-carboxamide is classified as a dangerous substance. It has hazard statements H315-H319-H228, indicating it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames, using protective equipment, and handling the substance in a well-ventilated area .

properties

IUPAC Name |

N-hydroxyfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHCAJSGBFXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938879 | |

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxyfuran-2-carboxamide | |

CAS RN |

17698-14-5 | |

| Record name | 2-Furohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarbohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)